5-chloro-2-methoxy-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

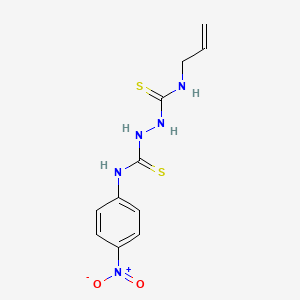

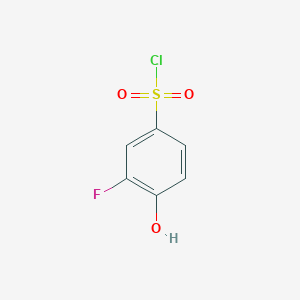

The compound “5-chloro-2-methoxy-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide” is an organic molecule . It is a derivative of benzamide .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name. It contains a benzamide core with a methoxy group at the 2-position and a chloro group at the 5-position. Attached to the benzamide nitrogen is a methyl group and a 3,4-dihydrophthalazin-1-yl group, which itself contains a 3-methyl-4-oxo substitution pattern .Applications De Recherche Scientifique

Synthesis and Biological Activities

Synthesis of Novel Heterocyclic Compounds : Benzamide derivatives serve as precursors for synthesizing a wide range of heterocyclic compounds with potential anti-inflammatory and analgesic properties. For example, novel benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been explored for their COX-1/COX-2 inhibitory activities, showing significant analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Anticancer Evaluation : Benzamide derivatives have been studied for their anticancer properties. For instance, certain compounds synthesized from o-phenylenediamine and naphthene-1-acetic acid/2-naphthoxyacetic acid demonstrated moderate activity against breast cancer cell lines (Salahuddin et al., 2014).

Neuroleptic Activity : Research on benzamides has extended into the development of neuroleptic drugs. A study on cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds revealed promising neuroleptic properties, with significant inhibitory effects on apomorphine-induced stereotyped behavior in rats (Iwanami et al., 1981).

Antimicrobial and Antioxidant Activities

Antimicrobial and Antioxidant Properties : New benzamide compounds isolated from endophytic Streptomyces sp. have shown antimicrobial and antioxidant activities, highlighting the potential of benzamides in developing new therapeutic agents (Yang et al., 2015).

Serotonin Receptor Antagonism

Serotonin-3 Receptor Antagonists : Some 3-substituted 5-chloro-2-methoxybenzamides have been synthesized and evaluated for their binding affinity to serotonin-3 (5-HT3) receptors, showing potent antagonistic activity. These findings suggest the utility of benzamide derivatives in treating conditions mediated by 5-HT3 receptors (Kuroita et al., 1996).

Safety and Hazards

Propriétés

IUPAC Name |

5-chloro-2-methoxy-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O3/c1-22-18(24)13-6-4-3-5-12(13)15(21-22)10-20-17(23)14-9-11(19)7-8-16(14)25-2/h3-9H,10H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRGGVWPMPSITE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)C3=C(C=CC(=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-methoxy-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-6-phenyl-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2916507.png)

![1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]pyrrolidine](/img/structure/B2916511.png)

![N-((5-(hydroxymethyl)furan-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2916517.png)

![2-[(3-methylphenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2916521.png)

![2-Cyclopropyl-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2916522.png)

![[(2R)-1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine](/img/structure/B2916526.png)